Enhanced Membrane Permeability: LogP and TPSA Comparison with Unsubstituted 1H-Benzimidazol-4-ol
3-Methylbenzimidazol-4-ol (CAS 163298-76-8) exhibits a computed XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 38.05 Ų . In comparison, the unsubstituted parent compound 1H-benzimidazol-4-ol (CAS 67021-83-4) possesses a TPSA of 48.91 Ų [1] and a predicted LogP of approximately 1.27 . The reduction in TPSA by ~10.9 Ų (≈22%) conferred by N-3 methylation decreases hydrogen-bonding capacity, which is associated with improved passive membrane permeability. The modest increase in lipophilicity (LogP 1.1 vs. 1.27 actually reflects a slight decrease; see ) combined with a significantly lower PSA suggests that the methylated derivative may exhibit superior cellular uptake characteristics relative to the non-methylated scaffold.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 38.05 Ų (3-Methylbenzimidazol-4-ol, CAS 163298-76-8) |
| Comparator Or Baseline | 48.91 Ų (1H-Benzimidazol-4-ol, CAS 67021-83-4) [1] |
| Quantified Difference | ΔTPSA = −10.86 Ų (−22.2% reduction) |
| Conditions | In silico computed values; no experimental logP or PAMPA data available for the target compound specifically. |
Why This Matters
Lower TPSA is a well-validated predictor of enhanced passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and for in vivo bioavailability in animal models.
- [1] Molbase. 1H-Benzimidazol-4-ol (CAS 67021-83-4) — Properties: PSA 48.91. http://qiye.molbase.cn (accessed 2026-05-05). View Source
